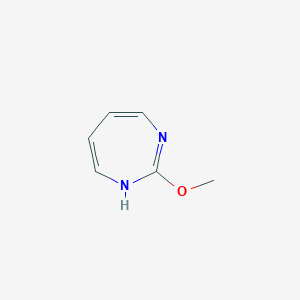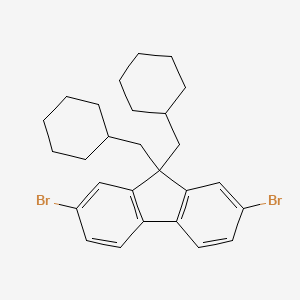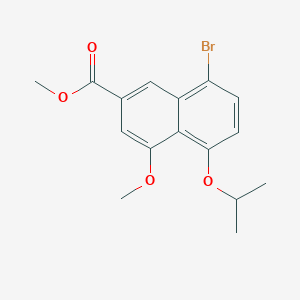![molecular formula C20H14FNO2 B12571081 4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde CAS No. 189075-57-8](/img/structure/B12571081.png)
4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde is an organic compound with the molecular formula C20H14FNO2. It is a derivative of benzaldehyde, where the fluorophenyl group is attached to the nitrogen atom, forming a unique structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde typically involves the reaction of 4-fluoroaniline with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction, where 4-fluoroaniline reacts with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-[(4-Fluorophenyl)azanediyl]dibenzoic acid.
Reduction: 4,4’-[(4-Fluorophenyl)azanediyl]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(4-Bromophenyl)azanediyl]dibenzaldehyde: Similar structure but with a bromine atom instead of fluorine.
4,4’-[(4-Chlorophenyl)azanediyl]dibenzaldehyde: Contains a chlorine atom in place of fluorine.
4,4’-[(4-Methylphenyl)azanediyl]dibenzaldehyde: Features a methyl group instead of fluorine.
Uniqueness
4,4’-[(4-Fluorophenyl)azanediyl]dibenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can influence the compound’s stability, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
189075-57-8 |
|---|---|
Molecular Formula |
C20H14FNO2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-(N-(4-fluorophenyl)-4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C20H14FNO2/c21-17-5-11-20(12-6-17)22(18-7-1-15(13-23)2-8-18)19-9-3-16(14-24)4-10-19/h1-14H |
InChI Key |
IGDPPEYFZSSRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)

![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)

![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
